Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Description
Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5, an ethyl ester at position 3, and a 3,4,5-trimethoxybenzoylamino moiety at position 2. This structure combines electron-rich aromatic systems (phenyl and trimethoxyphenyl groups) with a polar ester linkage, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)16-13-19(14-9-7-6-8-10-14)31-22(16)24-21(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGQVJWNPHYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the amino group on the thiophene ring using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH (aq.), reflux, 6h | 5-Phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylic acid | |
| Amide hydrolysis | 6M HCl, 100°C, 12h | 5-Phenyl-2-aminothiophene-3-carboxylate + 3,4,5-trimethoxybenzoic acid |
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Key Insight : Ester hydrolysis proceeds faster than amide cleavage due to steric protection of the amide by the trimethoxyphenyl group.
Nucleophilic Substitution
The electron-deficient thiophene ring participates in electrophilic substitution, while the amide group enables nucleophilic attack:
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Mechanistic Note : Nitration occurs regioselectively at C-4 due to directing effects of the electron-withdrawing ester and amide groups .
Cross-Coupling Reactions
The brominated analogue (Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate) participates in palladium-catalyzed couplings:
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Yield Data : Suzuki couplings achieve 60-85% yields depending on the boronic acid’s electronic nature .
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms fused heterocycles:
| Conditions | Product | Application | References |
|---|---|---|---|
| Piperidine, EtOH, Δ | Thieno[2,3-b]pyridine derivatives | Anticancer scaffolds (IC₅₀ = 0.2–1.8 μM vs. HeLa cells) |
Functional Group Interconversion
The ester group is amenable to reduction or transesterification:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Ester → Alcohol | LiAlH₄, THF, 0°C → RT | 3-(Hydroxymethyl)thiophene derivative | |
| Ester → Amide | NH₃/MeOH, sealed tube, 120°C | 5-Phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide |
Oxidation Reactions
Controlled oxidation modifies the thiophene ring:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 2h | Thiophene-1,1-dioxide derivative | |
| O₃, then Zn/H₂O | -78°C → RT | Ring-opened dicarboxylic acid |
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Caution : Over-oxidation with ozone leads to irreversible ring destruction.
Biological Activity Modulation
Reaction products show enhanced pharmacological properties:
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical transformations such as:
- Oxidation to form sulfoxides or sulfones.
- Reduction of nitro groups to amino groups.
- Electrophilic Substitution on aromatic rings for further functionalization.
Chemistry
Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
Biology
This compound is being investigated for its potential roles as:
- Enzyme Inhibitor : Its structural similarities to biologically active molecules suggest it could inhibit specific enzymes.
- Receptor Modulator : It may interact with various receptors, influencing biological pathways.
Medicine
Research indicates that this compound has promising properties in:
- Anti-cancer Activity : It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Effects : Its mechanism may involve modulation of inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.
Industry
In industrial applications, this compound is explored for use in:
- Organic Electronics : Particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic properties can be harnessed.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The 3,4,5-trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects: The 3,4,5-trimethoxybenzoyl group enhances lipophilicity and microtubule binding, as seen in indole derivatives like Methyl 5-Methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indole-2-carboxylate .
- Core Modifications : Saturation of the benzo[b]thiophene ring (e.g., tetrahydro derivatives in ) reduces aromaticity, improving solubility but possibly diminishing intercalation properties.
Indole and Pyrrole Analogues
Key Observations :
- Substituent Position : Chlorine at position 5 (indole) enhances electron-withdrawing effects, improving metabolic stability .
- Linker Flexibility : Acetyl linkers (vs. benzoyl) may increase conformational flexibility, enhancing target binding .
Bioactivity and Pharmacological Potential
- Apoptosis Induction: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives exhibit apoptosis-inducing activity in breast cancer models (IC₅₀ = 2.1–8.7 μM) . The target compound’s phenyl and trimethoxybenzoyl groups may similarly disrupt cancer cell proliferation.
- Antimicrobial Activity: Thiophene derivatives with acetyl and phenyl groups (e.g., ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate) show moderate antimicrobial effects, suggesting possible broad-spectrum utility for the target compound .
Biological Activity
Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a phenyl group and a 3,4,5-trimethoxybenzoyl moiety. This structural configuration is significant as it enhances the compound's pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
| Molecular Formula | C23H23NO6S |
| Molecular Weight | 423.49 g/mol |
| CAS Number | [Not specified] |
Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate exhibits its biological activity primarily through its interaction with tubulin. The 3,4,5-trimethoxybenzoyl group is known to inhibit tubulin polymerization, disrupting microtubule dynamics. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Properties
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- In Vitro Studies : Research has shown that derivatives of thiophene compounds similar to Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate exhibit IC50 values ranging from 0.75 μM to 4.7 μM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma) .
- Cell Cycle Effects : These compounds have been observed to cause G2/M phase arrest in treated cells, indicating their potential as selective anticancer agents that spare normal cells .
Selectivity Against Normal Cells
Studies indicate that Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate does not significantly affect normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable selectivity profile for cancer therapy .
Case Studies
- Study on Tubulin Inhibition : A study demonstrated that the compound inhibited tubulin polymerization effectively at micromolar concentrations. The binding affinity was confirmed through molecular docking studies that indicated interactions at the colchicine binding site on tubulin .
- Apoptosis Induction : Another investigation highlighted that treatment with this compound led to significant apoptosis in cancer cell lines in a dose-dependent manner. The mechanism involved caspase activation and mitochondrial membrane potential disruption .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate?
- Methodology : The compound is synthesized via multi-step protocols. A typical approach involves:
Cyanoacetylation : Reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce a cyanoacetamido group .
Knoevenagel Condensation : Reacting the intermediate with substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in toluene using piperidine and acetic acid as catalysts to form the C=C bond .
Acylation : Introducing the 3,4,5-trimethoxybenzoyl group via reaction with 3,4,5-trimethoxybenzoyl chloride under reflux conditions .
- Yield Optimization : Purification by recrystallization (e.g., ethanol/water mixtures) yields products with 72–94% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1710 cm⁻¹) and amide (N-H, ~3274 cm⁻¹) groups .
- ¹H NMR : Identifies aromatic protons (δ 6.99–7.44 ppm for trimethoxybenzoyl), ester groups (δ 3.47–3.74 ppm for OCH₃), and thiophene protons .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Experimental Variables :
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for Knoevenagel condensation to reduce reaction time .
- Solvent Effects : Compare toluene with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature Control : Monitor reflux conditions (e.g., 112°C for acylations) to minimize side reactions .
Q. How can unexpected by-products during synthesis be identified and mitigated?
- By-Product Analysis :
- Chromatographic Separation : Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate impurities .
- Structural Elucidation : Employ LC-MS/MS or 2D NMR (e.g., COSY, HSQC) to identify common by-products like unreacted intermediates or hydrolysis products .
- Mitigation Strategies : Optimize reaction times (e.g., ≤6 hours for Knoevenagel steps) to prevent over-condensation .
Q. What methods are effective for resolving isomeric impurities in the final product?
- Isomer Separation :
- Fractional Crystallization : Use isopropanol to isolate β-isomers from α/γ isomers, as demonstrated for structurally related compounds .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers if asymmetric centers form during synthesis .
Q. How should researchers address contradictions in spectral data during characterization?
- Troubleshooting Steps :
Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free of water to prevent peak splitting in NMR .
Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
